3-Bromo-2,4-dimethylbenzaldehyde
Overview
Description
3-Bromo-2,4-dimethylbenzaldehyde: is an organic compound with the molecular formula C9H9BrO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the third position and two methyl groups at the second and fourth positions. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,4-dimethylbenzaldehyde can be achieved through several methods. One common method involves the bromination of 2,4-dimethylbenzaldehyde using bromine in the presence of a catalyst. Another method involves the Grignard reaction, where 4-bromo-o-xylene reacts with magnesium metal to form a Grignard reagent, which is then formylated using N,N-dimethylformamide to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control is essential to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2,4-dimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.
Major Products:
Oxidation: 3-Bromo-2,4-dimethylbenzoic acid.
Reduction: 3-Bromo-2,4-dimethylbenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3-Bromo-2,4-dimethylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals, dyes, and polymer additives
Mechanism of Action
The mechanism of action of 3-Bromo-2,4-dimethylbenzaldehyde involves its interaction with various molecular targets and pathways. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. The compound can also undergo oxidation and reduction reactions, where it acts as a substrate for oxidizing or reducing agents .
Comparison with Similar Compounds
- 2-Bromo-4,6-dimethylbenzaldehyde
- 3-Bromo-4-methylbenzaldehyde
- 2,4-Dimethylbenzaldehyde
Comparison: 3-Bromo-2,4-dimethylbenzaldehyde is unique due to the specific positioning of the bromine and methyl groups on the benzene ring. This unique structure influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different reactivity patterns and selectivity in chemical reactions .
Properties
IUPAC Name |
3-bromo-2,4-dimethylbenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-6-3-4-8(5-11)7(2)9(6)10/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCKVJMBZBBHOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C=O)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
693285-59-5 | |
Record name | 3-bromo-2,4-dimethylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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